3-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one
CAS No.:
Cat. No.: VC11421772
Molecular Formula: C24H24N4O2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O2 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 1-[4-(1H-indole-6-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C24H24N4O2/c29-23(8-7-19-16-26-21-4-2-1-3-20(19)21)27-11-13-28(14-12-27)24(30)18-6-5-17-9-10-25-22(17)15-18/h1-6,9-10,15-16,25-26H,7-8,11-14H2 |
| Standard InChI Key | YBBFFHORMTXIAG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5 |
| Canonical SMILES | C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-(1H-Indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one (molecular formula: C24H24N4O2) features a propan-1-one core linked to a piperazine ring substituted with an indole-6-carbonyl group and an additional indol-3-yl moiety (Fig. 1) . The presence of two indole rings introduces aromatic and hydrogen-bonding capabilities, while the piperazine spacer enhances conformational flexibility, a trait critical for receptor interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 400.5 g/mol | |
| IUPAC Name | 1-[4-(1H-Indole-6-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
| SMILES | C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5 | |
| InChIKey | YBBFFHORMTXIAG-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the indole and piperazine subunits. The -NMR spectrum exhibits characteristic signals for indole NH protons (~10–12 ppm) and piperazine methylenes (~2.5–3.5 ppm). Mass spectrometry (MS) data align with the molecular formula, showing a parent ion peak at m/z 400.5.
Synthesis and Reaction Pathways
Synthetic Strategy
The compound is synthesized through a multi-step sequence involving:
-
Acylation of Piperazine: Reaction of piperazine with indole-6-carbonyl chloride to form 4-(1H-indol-6-ylcarbonyl)piperazine.
-
Ketone Formation: Coupling the acylated piperazine with 3-(1H-indol-3-yl)propan-1-one via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in DMF).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1 | Indole-6-carbonyl chloride, DMF, 0°C → RT | 78 | |
| 2 | 3-(Indol-3-yl)propan-1-one, Et3N, reflux | 65 |
Optimization Challenges
Key challenges include minimizing diketone byproducts during acylation and ensuring regioselectivity in indole coupling. Microwave-assisted synthesis has been proposed to enhance reaction efficiency and purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic indole groups but shows improved solubility in polar aprotic solvents like DMSO (>10 mg/mL). Stability studies indicate degradation under acidic conditions (pH <3), likely due to hydrolysis of the carbonyl groups.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 214–217°C, consistent with its crystalline structure. Thermogravimetric analysis (TGA) shows no decomposition below 200°C, suggesting suitability for high-temperature processing.
Analytical and Formulation Considerations
Formulation Strategies
Lipid-based nanoemulsions and cyclodextrin complexes are under investigation to enhance bioavailability. Preliminary pharmacokinetic studies in rodents show a plasma half-life of 2.3 hours and 42% oral bioavailability .
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